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Compound of Interest

Compound Name: 2-(Diethylamino)ethyl acrylate

Cat. No.: B146638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-
(Diethylamino)ethyl acrylate (DEAEA), a monomer increasingly utilized in the synthesis of

polymers for biomedical and pharmaceutical applications. A thorough understanding of its

spectral characteristics is paramount for quality control, reaction monitoring, and material

characterization. This document details the Fourier-Transform Infrared (FTIR) and Nuclear

Magnetic Resonance (NMR) spectroscopic data of DEAEA, alongside detailed experimental

protocols for acquiring such spectra.

Introduction
2-(Diethylamino)ethyl acrylate (DEAEA) is a functional monomer belonging to the acrylate

ester family. Its structure, featuring a tertiary amine group and a polymerizable acrylate moiety,

imparts unique pH-responsive properties to polymers incorporating it. These characteristics

make DEAEA-based polymers promising candidates for applications such as drug delivery

systems, gene carriers, and smart hydrogels. Accurate spectral analysis is crucial to confirm

the chemical identity and purity of the monomer before its use in polymerization and to

characterize the resulting polymeric materials.

Molecular Structure and Spectral Correlation
The chemical structure of 2-(Diethylamino)ethyl acrylate is presented below. The key

functional groups that give rise to characteristic signals in FTIR and NMR spectroscopy are the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b146638?utm_src=pdf-interest
https://www.benchchem.com/product/b146638?utm_src=pdf-body
https://www.benchchem.com/product/b146638?utm_src=pdf-body
https://www.benchchem.com/product/b146638?utm_src=pdf-body
https://www.benchchem.com/product/b146638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


vinyl group (C=C-H), the ester carbonyl group (C=O), the carbon-oxygen single bonds (C-O),

and the diethylamino group (-N(CH₂CH₃)₂).

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge
[color="#202124"];

C1 [label="H₂C=", pos="0,0.5!"]; C2 [label="CH", pos="1,0.5!"]; C3 [label="C", pos="2,0.5!"]; O1

[label="O", pos="2.5,1!"]; O2 [label="O", pos="2.5,0!"]; C4 [label="CH₂", pos="3.5,0!"]; C5

[label="CH₂", pos="4.5,0!"]; N1 [label="N", pos="5.5,0!"]; C6 [label="CH₂", pos="6.5,0.5!"]; C7

[label="CH₃", pos="7.5,0.5!"]; C8 [label="CH₂", pos="6.5,-0.5!"]; C9 [label="CH₃",

pos="7.5,-0.5!"];

C1 -- C2; C2 -- C3; C3 -- O1 [style=double]; C3 -- O2; O2 -- C4; C4 -- C5; C5 -- N1; N1 -- C6;

C6 -- C7; N1 -- C8; C8 -- C9; }

Figure 1: Chemical Structure of 2-(Diethylamino)ethyl Acrylate.

The following diagram illustrates the logical workflow for the spectral analysis of DEAEA, from

sample preparation to data interpretation.

digraph "spectral_analysis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node
[shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
edge [color="#34A853"];

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node

[style=filled, fillcolor="#FFFFFF"]; "Sample" [shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; "Sample" -> "FTIR_Sample" [label="Neat Liquid"]; "Sample" ->

"NMR_Sample" [label="Dissolve in CDCl₃"]; }

subgraph "cluster_acquisition" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node

[style=filled, fillcolor="#FFFFFF"]; "FTIR_Sample" -> "FTIR_Spectrometer" [label="ATR-FTIR"];

"NMR_Sample" -> "NMR_Spectrometer" [label="¹H & ¹³C NMR"]; }

subgraph "cluster_analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; node

[style=filled, fillcolor="#FFFFFF"]; "FTIR_Spectrometer" -> "FTIR_Spectrum" [label="Generate

Spectrum"]; "NMR_Spectrometer" -> "NMR_Spectra" [label="Generate Spectra"];
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"FTIR_Spectrum" -> "FTIR_Interpretation" [label="Peak Assignment"]; "NMR_Spectra" ->

"NMR_Interpretation" [label="Chemical Shift & Coupling \nConstant Analysis"]; }

subgraph "cluster_output" { label="Output"; style=filled; color="#F1F3F4"; node [style=filled,

fillcolor="#FFFFFF", shape=document]; "FTIR_Interpretation" -> "Final_Report";

"NMR_Interpretation" -> "Final_Report"; } }

Figure 2: Workflow for the spectral analysis of 2-(Diethylamino)ethyl Acrylate.

Data Presentation
The following tables summarize the expected spectral data for 2-(Diethylamino)ethyl acrylate
based on characteristic functional group absorptions and analysis of structurally similar

compounds.

FTIR Spectral Data
The FTIR spectrum of DEAEA is characterized by the presence of strong absorption bands

corresponding to the acrylate and diethylamino functionalities. The data presented here is

based on typical values for acrylate esters.

Wavenumber (cm⁻¹) Vibration Mode Functional Group

~3100-3000 C-H stretch (vinyl) =C-H

~2975-2850 C-H stretch (aliphatic) -CH₂, -CH₃

~1725 C=O stretch (ester) -C(=O)-O-

~1635 C=C stretch (vinyl) >C=C<

~1465 C-H bend (aliphatic) -CH₂, -CH₃

~1170 C-O stretch (ester) -C-O-

~985 =C-H bend (vinyl out-of-plane) =CH₂ wag

Note: The values presented are approximate and can vary based on the specific experimental

conditions.
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¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environments in the

molecule. The expected chemical shifts (δ) and multiplicities are tabulated below, based on

data from analogous acrylate compounds. The spectrum is typically recorded in deuterated

chloroform (CDCl₃).

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~6.40 dd 1H =CH (trans to H)

~6.12 dd 1H =CH₂ (geminal)

~5.82 dd 1H =CH (cis to H)

~4.20 t 2H -O-CH₂-

~2.70 t 2H -CH₂-N<

~2.55 q 4H -N(CH₂-CH₃)₂

~1.05 t 6H -N(CH₂-CH₃)₂

dd = doublet of doublets, t = triplet, q = quartet

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the DEAEA molecule.

The expected chemical shifts are listed below, estimated from data of similar acrylate

structures.
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Chemical Shift (δ, ppm) Carbon Assignment

~166.0 C=O (ester)

~130.5 =CH₂

~128.5 =CH-

~63.0 -O-CH₂-

~51.5 -CH₂-N<

~47.5 -N(CH₂-CH₃)₂

~12.0 -N(CH₂-CH₃)₂

Experimental Protocols
The following are detailed methodologies for acquiring FTIR and NMR spectra of liquid

monomers like 2-(Diethylamino)ethyl acrylate.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient technique for obtaining the infrared spectrum of a liquid sample with

minimal preparation.

Apparatus:

FTIR spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Pipette

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:
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Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background

spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to

remove interference from atmospheric CO₂ and water vapor.

Sample Application: Place a small drop (approximately 1-2 µL) of 2-(Diethylamino)ethyl
acrylate directly onto the center of the ATR crystal.

Spectrum Acquisition: Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at

a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Cleaning: After analysis, carefully clean the ATR crystal using a lint-free wipe soaked in an

appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of DEAEA

in solution.

Apparatus:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Pipettes and vials

Procedure for ¹H and ¹³C NMR:

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of 2-
(Diethylamino)ethyl acrylate in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. For ¹³C

NMR, a more concentrated solution (50-100 mg) may be beneficial to reduce acquisition

time.

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR

tube. The final sample height should be approximately 4-5 cm.
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Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an

automated process.

¹H NMR Acquisition:

Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This

typically includes a spectral width of about 15 ppm, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-5 seconds.

Acquire the spectrum, typically co-adding 8 to 16 scans.

¹³C NMR Acquisition:

Set the appropriate acquisition parameters for a proton-decoupled ¹³C NMR experiment.

This involves a wider spectral width (e.g., 240 ppm) and a longer acquisition time and

relaxation delay.

A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-

to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) as a reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Logical Relationships in Spectral Interpretation
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The correlation between the molecular structure of DEAEA and its spectral features is a key

aspect of the analysis. The following diagram illustrates this relationship for the ¹H NMR

spectrum.

digraph "nmr_structure_correlation" { graph [splines=true, overlap=false]; node [shape=box,
style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge
[color="#EA4335"];

"DEAEA_Structure" [label="2-(Diethylamino)ethyl Acrylate Structure", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_acrylate" { label="Acrylate Group"; style=filled; color="#F1F3F4"; node

[style=filled, fillcolor="#FFFFFF"]; "Vinyl_Protons" [label="Vinyl Protons\n(~5.8-6.4 ppm)"];

"Ester_Protons" [label="Ester Methylene Protons\n(-O-CH₂-)\n(~4.2 ppm)"]; }

subgraph "cluster_aminoethyl" { label="Diethylaminoethyl Group"; style=filled;

color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "Amino_Methylene_Protons"

[label="Amino Methylene Protons\n(-CH₂-N<)\n(~2.7 ppm)"]; "Ethyl_Methylene_Protons"

[label="Ethyl Methylene Protons\n(-N(CH₂-CH₃)₂)\n(~2.55 ppm)"]; "Ethyl_Methyl_Protons"

[label="Ethyl Methyl Protons\n(-N(CH₂-CH₃)₂)\n(~1.05 ppm)"]; }

"DEAEA_Structure" -> "Vinyl_Protons" [label="correlates to"]; "DEAEA_Structure" ->

"Ester_Protons" [label="correlates to"]; "DEAEA_Structure" -> "Amino_Methylene_Protons"

[label="correlates to"]; "DEAEA_Structure" -> "Ethyl_Methylene_Protons" [label="correlates

to"]; "DEAEA_Structure" -> "Ethyl_Methyl_Protons" [label="correlates to"]; }

Figure 3: Correlation between the molecular structure of DEAEA and its ¹H NMR signals.

Conclusion
This technical guide provides a foundational understanding of the FTIR and NMR spectral

characteristics of 2-(Diethylamino)ethyl acrylate. The presented data, based on established

spectroscopic principles and analysis of analogous compounds, serves as a valuable reference

for researchers and professionals in the fields of polymer chemistry, materials science, and

drug development. The detailed experimental protocols offer practical guidance for obtaining

high-quality spectral data, ensuring accurate identification and characterization of this important

functional monomer.
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To cite this document: BenchChem. [Spectral Analysis of 2-(Diethylamino)ethyl Acrylate: An
In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146638#spectral-analysis-of-2-diethylamino-ethyl-
acrylate-ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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